molecular formula C30H62O2 B8509142 2,6,10,15,19,23-Hexamethyltetracosane-10,15-diol CAS No. 58047-84-0

2,6,10,15,19,23-Hexamethyltetracosane-10,15-diol

Cat. No. B8509142
Key on ui cas rn: 58047-84-0
M. Wt: 454.8 g/mol
InChI Key: OBTJQIDKRSRPHY-UHFFFAOYSA-N
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Patent
US04011277

Procedure details

Then in 300 ml autoclave were placed 20 g of the distilled 2,6,10,15,19,23-hexamethyltetracosane-10,15-diol, 40 ml of glacial acetic acid and 1 g of 5 % palladium on active carbon and the mixture was hydrogenated at 200° C under a hydrogen pressure of 100 kg/cm2 for 10 hours. The catalyst was filtered off, the reaction mixture and the acetic acid was distilled off to afford squalane in 100 % conversion ratio, which was distilled through a packed column to give 14.2 g of the purified squalane.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][CH2:5][CH2:6][CH:7]([CH3:32])[CH2:8][CH2:9][CH2:10][C:11]([CH3:31])(O)[CH2:12][CH2:13][CH2:14][CH2:15][C:16]([CH3:29])(O)[CH2:17][CH2:18][CH2:19][CH:20]([CH3:27])[CH2:21][CH2:22][CH2:23][CH:24]([CH3:26])[CH3:25])[CH3:3]>[Pd].C(O)(=O)C>[CH3:26][CH:24]([CH2:23][CH2:22][CH2:21][CH:20]([CH2:19][CH2:18][CH2:17][CH:16]([CH2:15][CH2:14][CH2:13][CH2:12][CH:11]([CH2:10][CH2:9][CH2:8][CH:7]([CH2:6][CH2:5][CH2:4][CH:2]([CH3:3])[CH3:1])[CH3:32])[CH3:31])[CH3:29])[CH3:27])[CH3:25]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC(C)CCCC(CCCC(CCCCC(CCCC(CCCC(C)C)C)(O)C)(O)C)C
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 200° C under a hydrogen
CUSTOM
Type
CUSTOM
Details
for 10 hours
Duration
10 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture and the acetic acid was distilled off

Outcomes

Product
Name
Type
product
Smiles
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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